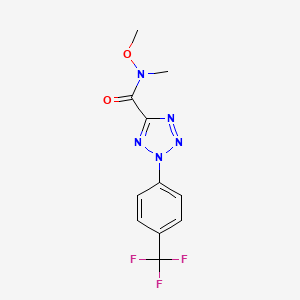

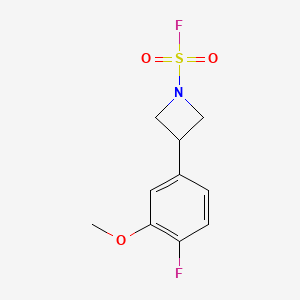

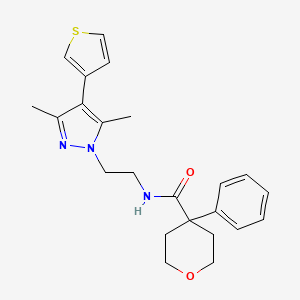

N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related tetrazole derivatives often involves multi-step reactions, including the use of reductive cyclization techniques, cycloaddition of carbethoxyformonitrile oxide to specific amides, and subsequent hydrolysis of esters to achieve the desired tetrazole framework (Patterson, Cheung, & Ernest, 1992). While these methods may not directly apply to the synthesis of N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, they provide a foundation for understanding the synthetic approaches that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has been elucidated through various spectroscopic methods, including IR, NMR (1H-NMR, 13C-NMR), and mass spectrometry, alongside X-ray crystallography for precise structural determination (Kumara, Kumar, Kumar, & Lokanath, 2018). These techniques are crucial for confirming the molecular identity and understanding the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

Chemical reactions involving tetrazole derivatives highlight their reactivity and potential for forming a variety of chemical bonds. For instance, tetrazole compounds have been shown to participate in clean photodecomposition reactions, leading to the formation of carbodiimides, which suggests potential pathways for chemical transformations involving N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (Alawode, Robinson, & Rayat, 2011).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and thermal stability, can be inferred from detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies. These studies provide insights into the stability and behavior of tetrazole derivatives under various temperature conditions, which are applicable to understanding the physical properties of N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, can be analyzed through experimental and computational chemistry approaches. For tetrazole derivatives, studies involving vibrational spectroscopy (FT-IR and FT-Raman) and density functional theory (DFT) calculations offer valuable information on their electronic structure and potential reactivity patterns (Shahidha, Muthu, Porchelvi, & Govindarajan, 2014).

Scientific Research Applications

Synthesis and Characterization

- The compound has been involved in the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were further characterized by elemental analysis and spectral data (IR, MS, ^1H-NMR, and ^13C-NMR). These compounds showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's potential in medicinal chemistry research (Ashraf S. Hassan et al., 2014).

Novel Synthetic Approaches

- Research has documented novel synthetic methods involving the compound, highlighting its versatility in organic synthesis. For example, the synthesis of N-methoxy-N-methylcyanoformamide demonstrates the compound's utility in preparing complex organic molecules (Jeremy Nugent & B. Schwartz, 2017).

Antidiabetic and Antitumor Applications

- A series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, synthesized from the compound, were evaluated for in vitro antidiabetic activity. This highlights its potential application in the development of new antidiabetic drugs (J. Lalpara et al., 2021).

Electro-Optical Properties

- The compound's derivatives have been studied for their electro-optical properties, such as in the synthesis and characterization of aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units. These materials demonstrated useful levels of thermal stability and reversible electrochemical oxidation, indicating potential applications in electronic devices (S. Hsiao et al., 2015).

Antiallergy Agents

- A series of novel indolecarboxamidotetrazoles, synthesized from related compounds, exhibited potent antiallergic potential by inhibiting the release of histamine from basophilic leukocytes. This suggests the compound's derivatives could be explored as potential antiallergy medications (P. Unangst et al., 1989).

properties

IUPAC Name |

N-methoxy-N-methyl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5O2/c1-18(21-2)10(20)9-15-17-19(16-9)8-5-3-7(4-6-8)11(12,13)14/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOZDDARCLMRTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2491830.png)

![N-(furan-2-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491831.png)

![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2491837.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2491838.png)

![2-[5-(4-Fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2491842.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2491850.png)